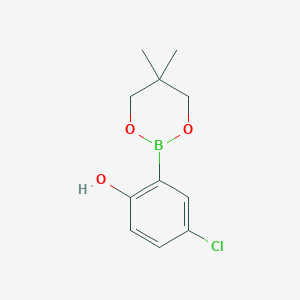
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (4-CPDP) is a highly versatile compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as boronic acids, which are known for their strong binding affinity to certain molecules, such as sugars and amines. This property makes 4-CPDP an attractive compound for use in a variety of laboratory experiments.
科学的研究の応用
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential scientific research applications. It has been used in the synthesis of various compounds, such as heterocyclic compounds, amines, and polymers. It has also been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a reagent in bioconjugation reactions. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in the synthesis of boronic acid-containing peptides and proteins, which are used for applications such as drug delivery and drug target identification.
作用機序
The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is based on its strong binding affinity to certain molecules, such as sugars and amines. 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol forms a covalent bond with the target molecule, which is stabilized by hydrogen bonding and electrostatic interactions. This covalent bond is very stable and can only be broken by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are still being studied. However, it has been shown to have anti-bacterial and anti-fungal activity. It has also been shown to have anti-inflammatory and anti-tumorigenic effects, as well as antioxidant and anti-aging properties. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is highly versatile and can be used in a variety of applications. It is also relatively easy to synthesize and can be obtained in high yields and purity. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is relatively stable and can be stored for long periods of time.
However, there are some limitations to the use of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent, such as dichloromethane. Additionally, it is sensitive to light and must be stored in the dark.
将来の方向性
The potential future directions for 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs or drug delivery systems. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new materials and sensors. Finally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new methods for the detection and quantification of molecules in biological samples.
合成法
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is synthesized by a two-step process, beginning with the reaction of 4-chlorophenol with boron trifluoride etherate in dichloromethane. The product is then reacted with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in high yields and purity.
特性
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-5-8(13)3-4-10(9)14/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOUNLCXYZAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

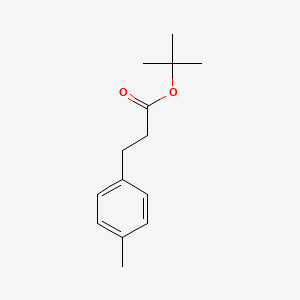


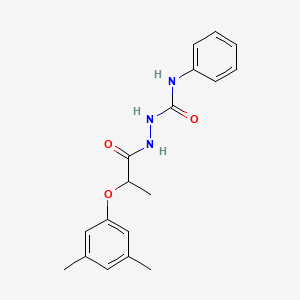
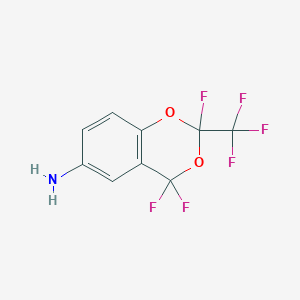
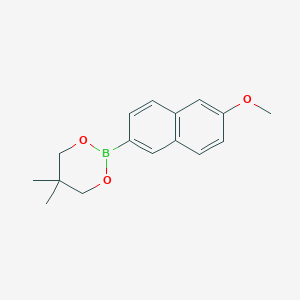
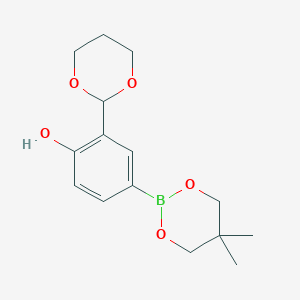
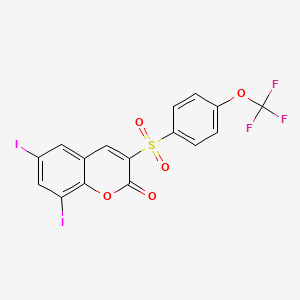
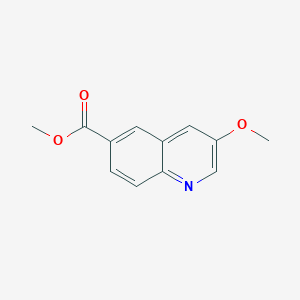
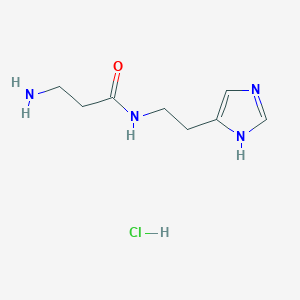
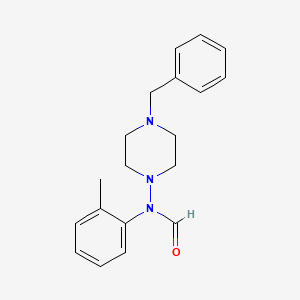

![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321891.png)